N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine; hydrochloride, commonly referred to as GSK2945, is a synthetic compound that has garnered attention for its potential applications in pharmacology, particularly as a modulator of circadian rhythms. This compound belongs to a class of small molecules known as REV-ERB agonists, which play a significant role in regulating various biological processes.
GSK2945 was developed by GlaxoSmithKline and is part of ongoing research into compounds that can influence the REV-ERB receptors, which are involved in circadian rhythm regulation and metabolic processes. The compound has been studied for its potential therapeutic effects in various conditions related to circadian disruption.
This compound is classified as an N-substituted amine with significant structural features including:
The synthesis of N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine typically involves multi-step organic reactions, including:
The synthesis may involve the use of solvents such as dimethyl sulfoxide or ethanol, and catalysts like palladium on carbon for hydrogenation steps. Reaction conditions must be optimized for yield and purity, often monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography.
The compound exhibits a complex structure that facilitates its interaction with biological targets.
GSK2945 undergoes various chemical reactions typical for amines and aromatic compounds:
Reactivity patterns depend on the electronic nature of substituents on the aromatic rings. The presence of electron-withdrawing groups like chlorine enhances electrophilicity, making these positions more reactive toward nucleophiles.
GSK2945 acts primarily as an agonist for the REV-ERB receptors. Its mechanism involves:
Studies indicate that GSK2945 can alter circadian gene expression profiles, potentially leading to therapeutic effects in metabolic disorders and sleep-related issues.
GSK2945 is primarily researched for its role in:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3